molecular formula C10H8F2N2+2 B8649342 2,2'-Bi(1-fluoropyridinium)

2,2'-Bi(1-fluoropyridinium)

Cat. No.: B8649342
M. Wt: 194.18 g/mol
InChI Key: VWXNMFVNVKSKOB-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Pyridinium-Based Chemical Reagents

The history of pyridinium-based reagents in organic synthesis is rich and dates back to early investigations of pyridine (B92270) and its derivatives. Pyridine, a basic heterocyclic organic compound, was first isolated in the mid-19th century. researchgate.net Its derivatives, pyridinium (B92312) salts, are formed by the reaction of pyridine with acids or alkylating agents, resulting in a positively charged pyridinium cation. worldscientific.com These salts initially gained prominence as versatile tools in a variety of organic transformations. acs.orgacs.org

One of the earliest and most well-known applications of a pyridinium-based reagent is Pyridinium Chlorochromate (PCC). Discovered by accident, PCC is a yellow-orange salt prepared from pyridine, chromium trioxide, and hydrochloric acid. numberanalytics.com It became a widely used oxidizing agent, particularly for the selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. numberanalytics.com This development highlighted the potential of the pyridinium scaffold to stabilize reactive species and deliver them in a controlled manner. Over the years, the family of pyridinium-based reagents expanded significantly, with applications ranging from their use in condensation reactions and as specialty reagents like the Karl Fischer reagent, to their role in generating ylides for cycloaddition reactions. taylorandfrancis.comchinesechemsoc.org

The evolution towards fluorinated pyridinium systems marked a significant advancement in the field of fluorinating agents. The quest for stable, selective, and easy-to-handle electrophilic fluorinating agents was driven by the growing importance of organofluorine compounds in pharmaceuticals, agrochemicals, and materials science. nih.govnih.gov Early fluorinating agents were often hazardous and difficult to handle. The development of N-F (nitrogen-fluorine) compounds offered a more practical alternative.

A major breakthrough occurred in 1986 when Umemoto and co-workers introduced N-fluoropyridinium salts as stable, crystalline, and effective electrophilic fluorinating agents. acs.orgpen2print.org These reagents could be synthesized by the direct fluorination of pyridine derivatives in the presence of a non-nucleophilic acid or salt. acs.orgpen2print.org A key innovation was the ability to "tune" the fluorinating power of these salts by introducing electron-withdrawing or electron-donating substituents onto the pyridine ring, allowing for the selective fluorination of a wide range of substrates under mild conditions. nih.govpen2print.org

The development continued with the introduction of dimeric structures, leading to the creation of N,N'-difluorobipyridinium salts. wikipedia.orgrsc.org These compounds, featuring two N-F moieties within a single molecule, were found to be highly reactive electrophilic fluorinating agents. acs.org Among these, N,N'-difluoro-2,2'-bipyridinium salts, such as the bis(tetrafluoroborate) salt, proved to be particularly powerful and efficient for fluorinating a diverse array of organic compounds. acs.orgacs.org This evolution from simple pyridinium salts to sophisticated, dimeric fluorinating agents like 2,2'-Bi(1-fluoropyridinium) showcases a continuous drive towards creating more powerful, selective, and practical reagents for modern organic synthesis.

Theoretical Significance of Fluorine Incorporation in Organic Frameworks

The incorporation of fluorine into organic molecules imparts unique and often profound changes to their physical, chemical, and biological properties, a phenomenon sometimes referred to as the "fluorine effect." pen2print.orglew.ro The theoretical significance of this substitution stems from the fundamental properties of the fluorine atom itself. Fluorine is the most electronegative element, which dramatically alters the electronic distribution within an organic framework. wikipedia.orglew.ro

One of the most significant consequences of fluorination is the strength of the carbon-fluorine (C-F) bond. It is one of the strongest single bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen (C-H) bond. taylorandfrancis.comwikipedia.org This high bond strength contributes to the enhanced thermal and metabolic stability of organofluorine compounds. researchgate.netscripps.edu Molecules containing C-F bonds are often more resistant to oxidative degradation, a property that is highly desirable in the development of pharmaceuticals and advanced materials. taylorandfrancis.comlew.ro

The small atomic radius of fluorine, which is comparable to that of hydrogen, allows it to replace hydrogen in a molecule with minimal steric perturbation. lew.roscripps.edu However, despite its similar size, its electronic influence is vastly different. The high electronegativity of fluorine creates a strong dipole moment in the C-F bond and can induce significant polarization effects throughout the molecule, influencing the acidity or basicity of neighboring functional groups and altering reaction pathways. acs.orgrsc.org

Furthermore, the introduction of fluorine can significantly affect the conformation of a molecule. The "gauche effect," which is particularly pronounced with vicinal fluorine atoms, describes the tendency of certain molecules to adopt a gauche conformation, a phenomenon rationalized by molecular orbital interactions. acs.org In a biological context, the strategic placement of fluorine can alter a molecule's binding affinity to enzyme active sites, enhance its bioavailability, and block metabolic pathways. researchgate.netdur.ac.uk For instance, replacing a hydrogen atom or a hydroxyl group targeted by metabolic enzymes with a fluorine atom can prevent that metabolic transformation, thereby increasing the drug's half-life. acs.org The unique properties conferred by fluorine—including increased stability, altered reactivity, and modified biological activity—make it a powerful tool in modern chemical and medicinal research. chinesechemsoc.orgnumberanalytics.com

Academic Relevance of 2,2'-Bi(1-fluoropyridinium) in Contemporary Chemical Research

2,2'-Bi(1-fluoropyridinium), particularly as its bis(tetrafluoroborate) salt (also known as N,N'-difluoro-2,2'-bipyridinium bis(tetrafluoroborate) or commercially as SynFluor), holds significant academic relevance as a highly potent and versatile electrophilic fluorinating agent. acs.orgenamine.net Its development represents a pinnacle in the evolution of N-F reagents, offering high reactivity and a high effective fluorine content in an easy-to-handle, crystalline solid form. acs.orgacs.org

The core structure consists of two pyridinium rings linked at the 2-positions, with each nitrogen atom bearing a fluorine atom. vulcanchem.com Research has shown that the fluorinating capability of N,N'-difluorobipyridinium salts is substantially greater than that of their monomeric N-fluoropyridinium counterparts. acs.org The reactivity is also dependent on the isomer, with the 2,2'-isomer being the most reactive. acs.orgacs.org This enhanced reactivity allows it to fluorinate a broad spectrum of substrates, including less reactive ones, under mild conditions. acs.org

A key finding in the study of this compound is that both N-F moieties are effective for fluorination, and the process occurs in a stepwise manner with only a small difference in reactivity between the first and second fluorination events. acs.orgacs.org This makes it a highly efficient reagent. Its applications in contemporary research are extensive, including the fluorination of β-diketones, β-ketoesters, phenols, and various steroid derivatives. enamine.net For example, it has been used in reactions with trans-stilbene (B89595) in the presence of alcohols to synthesize α-keto ethers and benzil. acs.org

The academic interest in 2,2'-Bi(1-fluoropyridinium) also extends to mechanistic studies of electrophilic fluorination. dur.ac.uk Understanding the factors that govern the reactivity of such powerful N-F reagents is crucial for designing new synthetic methodologies and for the selective synthesis of complex fluorinated molecules. dur.ac.uk The stability of the reagent at room temperature, combined with its high reactivity, makes it a valuable tool in both academic laboratories and industrial settings for the synthesis of novel organofluorine compounds with potential applications in medicine and materials science. acs.orgenamine.net

Table of Key Reagents and Their Developments

Reagent ClassExample Compound(s)Key Development/SignificanceYear of Key Development
Pyridinium-based OxidantsPyridinium Chlorochromate (PCC)Selective oxidation of alcohols to aldehydes/ketones. numberanalytics.com1970s
N-Fluoropyridinium SaltsN-Fluoropyridinium triflateFirst stable, easy-to-handle electrophilic fluorinating agents with tunable reactivity. acs.orgpen2print.org1986
Dimeric N-Fluoropyridinium SaltsN,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate)Highly reactive electrophilic fluorinating agent with high fluorine content. acs.orgacs.org1998

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8F2N2+2

Molecular Weight

194.18 g/mol

IUPAC Name

1-fluoro-2-(1-fluoropyridin-1-ium-2-yl)pyridin-1-ium

InChI

InChI=1S/C10H8F2N2/c11-13-7-3-1-5-9(13)10-6-2-4-8-14(10)12/h1-8H/q+2

InChI Key

VWXNMFVNVKSKOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=[N+](C(=C1)C2=CC=CC=[N+]2F)F

Origin of Product

United States

Synthetic Methodologies for 2,2 Bi 1 Fluoropyridinium and Analogous Structures

Strategic Approaches to 2,2'-Bipyridine (B1663995) Core Synthesis

The construction of the 2,2'-bipyridine framework is the foundational step in the synthesis of 2,2'-Bi(1-fluoropyridinium). Various metal-catalyzed cross-coupling reactions have been extensively employed for this purpose, offering efficient routes to a wide array of substituted bipyridines. nih.govpreprints.org

Key methodologies include:

Suzuki Coupling: This reaction is a versatile method for forming C(sp²)–C(sp²) bonds and has been widely used to synthesize bipyridine structures. nih.govpreprints.orgwikipedia.org It typically involves the palladium-catalyzed reaction of a pyridyl boronic acid or ester with a halopyridine. nih.govpreprints.org Challenges such as moderate yields and the need for high catalyst loading have been addressed by developing more efficient catalytic systems, including those using cyclopalladated ferrocenylimine or imidazolium (B1220033) salt-based ligands. nih.govpreprints.org

Negishi Coupling: This method provides a high-yield, mild, and cost-effective route to bipyridines. orgsyn.org It involves the reaction of a pyridylzinc halide with a halopyridine, catalyzed by a palladium complex. orgsyn.orgorganic-chemistry.orgacs.org The Negishi coupling is noted for its excellent tolerance of various functional groups. orgsyn.org

Stille Coupling: Stille coupling utilizes organotin compounds and is highly reactive, sometimes succeeding where Suzuki coupling is not feasible. nih.govresearchgate.net It has been successfully used to prepare a variety of functionalized 2,2'-bipyridines and 2,2':6',2''-terpyridines. acs.org However, the toxicity of the organostannyl compounds is a significant drawback. nih.govresearchgate.netnih.gov

Comparison of Cross-Coupling Reactions for 2,2'-Bipyridine Synthesis
ReactionKey ReactantsCatalyst (Typical)AdvantagesDisadvantages
Suzuki CouplingPyridyl Boronic Acid/Ester + HalopyridinePd(PPh₃)₄Wide availability of boronic acids, moderate to good yields. nih.govpreprints.orgCan require high catalyst loading, potential for moderate yields. preprints.org
Negishi CouplingPyridylzinc Halide + HalopyridinePd(PPh₃)₄High yields, mild conditions, good functional group tolerance. orgsyn.orgorganic-chemistry.orgRequires preparation of organozinc reagents.
Stille CouplingOrganostannyl Pyridine (B92270) + HalopyridinePdCl₂(PPh₃)₂Highly reactive, can be used for complex structures. researchgate.netacs.orgToxicity of organotin compounds. nih.govresearchgate.netnih.gov

Development of Electrophilic Fluorinating Agents for Aromatic Systems

The development of stable and effective electrophilic fluorinating agents has been a pivotal area of research, moving away from hazardous reagents like elemental fluorine. nih.govwikipedia.org N-F compounds have emerged as a particularly useful class of reagents due to their ease of handling and tunable reactivity. nih.govwikipedia.orgalfa-chemistry.com

Preparation of N-Fluoropyridinium Salts and Derivatives

N-fluoropyridinium salts are versatile and stable electrophilic fluorinating agents. alfa-chemistry.comorgsyn.orgbenthamscience.com Their fluorinating power can be modulated by altering the substituents on the pyridine ring. nih.govorgsyn.org

A general method for their preparation involves the direct fluorination of a pyridine derivative in the presence of a non-nucleophilic anion source. nih.gov For instance, N-fluoropyridinium triflate can be synthesized by bubbling a dilute mixture of fluorine in nitrogen through a solution of pyridine and sodium triflate in acetonitrile (B52724) at low temperatures. orgsyn.org This one-step process is applicable to a wide range of pyridine derivatives and counteranions. nih.gov The reactivity of these salts increases with the presence of electron-withdrawing groups on the pyridine ring. nih.gov

Examples of N-Fluoropyridinium Salts and their Preparation
Compound NamePreparation MethodKey Features
N-Fluoropyridinium triflateDirect fluorination of pyridine in the presence of sodium triflate. orgsyn.orgStable, widely applicable fluorinating agent. orgsyn.org
N-Fluoropyridinium-2-sulfonatesFluorination of the corresponding pyridinium-2-sulfonates. nih.govZwitterionic salts with high selectivity. nih.gov
Poly(vinyl-N-fluoropyridinium salts)Fluorination of polyvinylpyridine. nih.govPolymeric and potentially recyclable reagents.

Synthesis of N,N'-Difluorobipyridinium Salts

The synthesis of these salts is achieved through the direct fluorination of a bipyridine in the presence of a Lewis acid, a Brønsted acid, or its metal salt. acs.orgresearchgate.net For example, N,N'-difluoro-2,2'-bipyridinium bis(tetrafluoroborate) can be prepared by fluorinating a mixture of 2,2'-bipyridine and tetrafluoroboric acid. acs.org The reaction conditions, such as solvent and temperature, are crucial for achieving high yields. acs.org The reactivity of isomeric N,N'-difluorobipyridinium salts follows the order: 2,2'- > 2,4'- > 3,3'- ≈ 4,4'. nih.gov

Advanced Synthetic Routes to 2,2'-Bi(1-fluoropyridinium)

Building upon the foundational methods, advanced synthetic strategies have been developed to achieve greater control and efficiency in the synthesis of 2,2'-Bi(1-fluoropyridinium) and other fluorinated heterocycles.

Regioselective Fluorination Protocols

Achieving regioselectivity in the fluorination of bipyridines is crucial for synthesizing specific isomers of 2,2'-Bi(1-fluoropyridinium). The inherent electronic properties of the bipyridine ring system, along with the choice of fluorinating agent and reaction conditions, play a significant role in determining the site of fluorination. While direct fluorination of the bipyridine core can lead to a mixture of products, strategic use of directing groups and optimized reaction parameters can favor the formation of the desired isomer.

Multicomponent and Cascade Reactions for Fluorinated Heterocycles

Multicomponent reactions (MCRs) offer a powerful and efficient approach to synthesizing complex fluorinated heterocycles in a single step from multiple starting materials. taylorfrancis.comresearchgate.net These reactions are highly atom-economical and can generate molecular diversity quickly. While specific examples leading directly to 2,2'-Bi(1-fluoropyridinium) are not extensively documented, the principles of MCRs are applicable to the synthesis of fluorinated pyridine and bipyridine precursors. taylorfrancis.com

Based on a comprehensive search of available scientific literature, it is not possible to provide a detailed article on the chemical compound “2,2'-Bi(1-fluoropyridinium)” that adheres to the specific structural and data requirements of the prompt.

Searches for "2,2'-Bi(1-fluoropyridinium)" and its alternative nomenclature, such as "1,1'-difluoro-2,2'-bipyridinium," have confirmed the existence of this compound, primarily as the bis(tetrafluoroborate) salt (CAS Number: 178439-26-4). nih.govalfa-chemistry.comchemicalbook.com Basic information from chemical suppliers indicates it is a pale yellow crystalline powder with a decomposition temperature of approximately 175 °C. alfa-chemistry.comchemicalbook.com

However, no publicly accessible research articles or databases containing the specific, in-depth experimental data required for the requested article outline were found. Specifically, the following critical information is unavailable:

X-ray Crystallography Data: There are no published single crystal or powder X-ray diffraction studies for 2,2'-Bi(1-fluoropyridinium). Consequently, information on its solid-state structure, unit cell parameters, and intermolecular interactions in the crystalline architecture is not available.

Advanced Spectroscopic Data: Detailed Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR) and Vibrational Spectroscopy (FTIR) characterizations have not been published.

Without this foundational experimental data, a scientifically accurate and thorough article focusing solely on the structural elucidation and spectroscopic characterization of 2,2'-Bi(1-fluoropyridinium) cannot be generated. The creation of such an article would require access to primary research that does not appear to be available in the public domain at this time.

Structural Elucidation and Advanced Spectroscopic Characterization of 2,2 Bi 1 Fluoropyridinium

Advanced Spectroscopic Probes for Molecular Characterization

Electronic and Luminescence Spectroscopy (e.g., UV-Vis, Fluorescence)

A comprehensive search of scientific literature and spectroscopic databases did not yield specific experimental data on the electronic absorption (UV-Vis) or luminescence (fluorescence) properties of the isolated 2,2'-Bi(1-fluoropyridinium) cation. While the synthesis and reactivity of various N-fluoropyridinium salts are documented, detailed photophysical characterization of the 2,2'-bipyridinium analogue with N-fluoro substituents appears to be limited or not publicly available.

The electronic spectra of bipyridinium systems are generally characterized by intense π→π* transitions in the ultraviolet region. For the parent 2,2'-bipyridine (B1663995), these transitions are typically observed below 300 nm. Upon N-fluorination to form the dicationic 2,2'-Bi(1-fluoropyridinium), significant changes in the electronic structure are anticipated. The introduction of the electronegative fluorine atoms and the positive charges on the nitrogen atoms would be expected to lower the energy of the π* orbitals. This would likely result in a bathochromic (red) shift of the absorption maxima compared to neutral 2,2'-bipyridine.

Furthermore, the spectroscopic properties of pyridinium (B92312) salts can be influenced by the counter-ion and the solvent environment. In the absence of experimental data, theoretical calculations, such as time-dependent density functional theory (TD-DFT), could provide valuable insights into the electronic transitions and predict the UV-Vis absorption spectrum of 2,2'-Bi(1-fluoropyridinium).

Regarding luminescence, many bipyridinium compounds are known to be non-fluorescent or weakly fluorescent at room temperature in solution. This is often attributed to efficient non-radiative decay pathways from the excited state. However, fluorescence can sometimes be observed in rigid environments or at low temperatures. For 2,2'-Bi(1-fluoropyridinium), it is difficult to predict its luminescent behavior without experimental investigation. Any potential emission would likely be weak and would depend on factors such as the rigidity of the molecule and the nature of its environment.

Due to the lack of available experimental data, data tables for UV-Vis absorption and fluorescence properties cannot be provided at this time. Further experimental research is required to fully characterize the electronic and luminescent properties of 2,2'-Bi(1-fluoropyridinium).

Theoretical and Computational Studies on 2,2 Bi 1 Fluoropyridinium

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are fundamental to characterizing the electronic nature of 2,2'-Bi(1-fluoropyridinium), offering insights into its geometry, stability, and conformational possibilities.

Density Functional Theory (DFT) has become a standard tool for investigating the structural and electronic properties of chemical systems. nih.gov For N-fluoropyridinium salts, DFT methods, particularly those incorporating hybrid functionals like B3LYP, are frequently used to optimize molecular geometries and map out potential energy surfaces. science.govresearchgate.net These calculations help determine key structural parameters such as bond lengths, bond angles, and dihedral angles in the ground state.

Parameter Typical Calculated Value Method/Basis Set
N-F Bond Length 1.40 - 1.45 Å B3LYP/6-31G*
C-N-C Angle 118° - 122° B3LYP/6-31G*
Ring C-C Bond Length 1.38 - 1.41 Å B3LYP/6-31G*

While DFT is highly effective, ab initio methods, which are based on first principles without empirical parameterization, offer another level of theoretical rigor. Methods like Møller-Plesset perturbation theory (MP2) are employed for conformational analysis, providing a detailed understanding of the rotational barriers and equilibria between different spatial arrangements of the molecule. researchgate.net

For 2,2'-Bi(1-fluoropyridinium), the primary conformational freedom lies in the rotation around the C-C bond connecting the two pyridinium (B92312) rings. Ab initio calculations can determine the energy profile of this rotation, identifying the most stable conformation (e.g., planar or twisted) and the energy barriers for interconversion. rsc.org This analysis is crucial, as the molecule's conformation can influence its reactivity and its ability to interact with substrates or pack in a solid-state lattice. Studies on similar bicyclic systems use these methods to investigate the balance of steric and electronic effects that dictate the preferred molecular shape. researchgate.net

Mechanistic Insights from Computational Reaction Dynamics

Computational studies are invaluable for elucidating the complex mechanisms by which 2,2'-Bi(1-fluoropyridinium) transfers its fluorine atom to other molecules.

Theoretical calculations can map the entire reaction coordinate for the electrophilic fluorination process. This involves identifying the structures of reactants, transition states, intermediates, and products. By calculating the energies at each point, a reaction profile can be constructed, revealing the activation energy, which is the key determinant of the reaction rate. researchgate.net DFT calculations have been successfully used to investigate the mechanisms of various fluorination reactions, including those catalyzed by bismuth and those involving deoxyfluorinating agents. rsc.orgresearchgate.net

For N-fluoropyridinium salts, the reaction with a nucleophile is believed to proceed through a transition state where the N-F bond is partially broken and a new carbon-fluorine (or other atom-fluorine) bond is partially formed. nih.gov Computational models can visualize this transition state and calculate its associated energy barrier. The reactivity of N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate), a closely related compound, has been shown to occur in a stepwise manner, with both N-F moieties being effective for fluorination. researchgate.net Computational studies help to understand the subtle differences in the energy barriers for the first and second fluorination steps.

The electrophilicity of N-F reagents is a key predictor of their fluorinating power. Computational chemistry allows for the quantification of this property. The electron-withdrawing or -donating nature of substituents on the pyridinium rings significantly impacts reactivity. nih.gov A quantitative reactivity scale, determined through kinetic studies, shows that N-fluoropyridinium salts span several orders of magnitude in reactivity. researchgate.net

Computational models can predict this trend by calculating electronic properties such as the partial charge on the fluorine atom and the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy generally indicates a greater susceptibility to nucleophilic attack, and thus higher electrophilic reactivity. Theoretical studies have correlated the fluorinating power of various N-fluoropyridinium salts with the pKa values of the parent pyridines, establishing a clear structure-activity relationship that can be modeled computationally. nih.gov This allows for the in silico design of new fluorinating agents with tailored reactivity.

Table 2: Relative Reactivity of Selected Electrophilic Fluorinating Agents Source: Based on kinetic data from various studies. nih.govresearchgate.net

Reagent Relative Reactivity (Approx.)
Selectfluor™ High
2,3,4,5,6-Pentachloro-N-fluoropyridinium triflate Very High
N-fluoro-3,5-dichloropyridinium triflate High
N-fluoropyridinium triflate Moderate

Modeling of Charge Transport in Organic Semiconductor Contexts

While primarily known as a chemical reagent, the ionic salt nature of 2,2'-Bi(1-fluoropyridinium) makes its class of materials interesting from a materials science perspective, particularly in the field of organic electronics. Modeling charge transport in organic semiconductors is essential for designing materials for applications like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). stanford.eduaps.org

Charge transport in disordered organic materials is typically described by hopping models, where charge carriers (electrons or holes) jump between localized states on adjacent molecules. ep2-bayreuth.de The efficiency of this process is governed by both energetic disorder and polaron effects. ep2-bayreuth.dearxiv.org Computational models, often combining quantum chemistry with molecular dynamics, can simulate these processes. nih.gov

For an ionic material like 2,2'-Bi(1-fluoropyridinium), theoretical models would calculate key parameters that govern charge mobility. These include the reorganization energy (the energy required to distort the molecule's geometry upon gaining or losing an electron) and the electronic coupling between neighboring molecules in a crystal lattice. A low reorganization energy and strong electronic coupling are desirable for efficient charge transport. While specific studies on 2,2'-Bi(1-fluoropyridinium) as a semiconductor are not prominent, the theoretical frameworks developed for other organic materials provide a clear roadmap for how its potential in this area could be computationally assessed. stanford.eduep2-bayreuth.de

Reactivity and Mechanistic Chemistry of 2,2 Bi 1 Fluoropyridinium

Electrophilic Fluorination Mechanisms and Kinetics

The mechanism of electrophilic fluorination by N-F reagents, including N-fluoropyridinium salts, has been a topic of debate, with evidence supporting both SN2 and single-electron transfer (SET) pathways. wikipedia.org The precise mechanism can be influenced by the nature of the substrate and the reaction conditions. Kinetic studies are crucial for elucidating these mechanisms and understanding the factors that govern the reaction rates.

Recent kinetic studies on the electrophilic fluorination of steroid enol esters using various N-F reagents have provided valuable insights into the reaction dynamics. researchgate.netnih.gov For instance, the fluorination of progesterone enol acetate has been monitored to determine reaction rates and stereoselectivities. researchgate.netnih.gov These studies often involve monitoring the disappearance of the starting material or the appearance of the fluorinated product over time, allowing for the determination of rate constants. The effect of additives, such as methanol and water, on the fluorination rate has also been investigated, revealing their potential to influence the reaction kinetics. researchgate.netnih.gov

Substrate Scope and Selectivity in Fluorination Reactions

N-fluoropyridinium salts, including 2,2'-Bi(1-fluoropyridinium) derivatives, have demonstrated a broad substrate scope, enabling the fluorination of a diverse array of organic compounds. nih.gov These reagents can effectively fluorinate carbon-centered nucleophiles, such as carbanions (e.g., Grignard reagents and enolates), active methylene compounds, and aromatics. wikipedia.orgnih.gov They are also capable of fluorinating silyl enol ethers, vinyl acetates, and sulfides under mild conditions, often with high selectivity and yields. nih.gov

The selectivity of fluorination is a critical aspect, and N-F reagents can exhibit remarkable regioselectivity and stereoselectivity. For example, in the fluorination of steroids, the ratio of α and β isomers of the fluorinated product can be influenced by the choice of the N-F reagent. nih.gov The development of chiral N-F reagents has also opened avenues for enantioselective fluorination reactions. nih.gov The ability to selectively introduce fluorine into complex molecules is of paramount importance in the synthesis of pharmaceuticals and agrochemicals. nih.gov

Hammett Analysis and Electronic Effects on Reactivity

Hammett analysis is a powerful tool for investigating the electronic effects of substituents on the reactivity of aromatic compounds. nih.govresearchgate.netlibretexts.org This approach involves correlating the reaction rates or equilibrium constants of a series of substituted compounds with the Hammett substituent constants (σ). nih.govresearchgate.net A linear relationship in a Hammett plot provides insights into the nature of the transition state and the electronic demands of the reaction. researchgate.net

In the context of electrophilic fluorination, Hammett analysis can be employed to understand how substituents on the pyridinium (B92312) ring of N-fluoropyridinium salts influence their fluorinating power. Electron-withdrawing substituents are generally expected to increase the electrophilicity of the fluorine atom and, consequently, the reaction rate. wikipedia.org Conversely, electron-donating groups would decrease the reactivity. The slope of the Hammett plot, known as the reaction constant (ρ), indicates the sensitivity of the reaction to electronic effects. researchgate.net A positive ρ value would suggest that the reaction is favored by electron-withdrawing groups, which is anticipated for an electrophilic fluorination process. Such analyses have been instrumental in concluding that an SN2 mechanism, rather than a SET pathway, is operative in certain fluorination reactions. researchgate.net

Redox Behavior and Electrochemical Properties

The redox behavior of bipyridinium salts is a well-studied area, with applications in areas such as redox flow batteries. researchgate.netnih.gov The electrochemical properties of these compounds are typically investigated using techniques like cyclic voltammetry. researchgate.netnih.gov

Cyclic Voltammetry and Determination of Redox Potentials

Cyclic voltammetry (CV) is a versatile electrochemical technique used to study the redox behavior of chemical species. colostate.edumsu.edu It involves cycling the potential of an electrode and measuring the resulting current. colostate.edu A cyclic voltammogram provides information about the redox potentials and the stability of the oxidized and reduced forms of a compound. umb.edu

For bipyridinium salts, CV can reveal the potentials at which electron transfer events occur. researchgate.netnih.gov The number of quaternized nitrogen atoms influences the reduction process; for instance, bipyridinium salts with two pyridinium centers can undergo a two-step reduction. nih.gov The introduction of fluorine atoms into a molecule can shift the reduction potential to higher (more positive) values, making the compound easier to reduce. researchgate.net This is because the highly electronegative fluorine atoms make the electroactive sites more electron-deficient. researchgate.net

Table 1: Illustrative Redox Potential Data for Bipyridinium Derivatives Note: This table is a hypothetical representation to illustrate the type of data obtained from cyclic voltammetry experiments and does not represent actual experimental values for 2,2'-Bi(1-fluoropyridinium).

CompoundFirst Reduction Potential (V vs. reference)Second Reduction Potential (V vs. reference)
Bipyridinium Derivative A-0.50-0.90
Bipyridinium Derivative B-0.45-0.85
Bipyridinium Derivative C-0.60-1.05

Investigations into Electrochemical Reversibility and Kinetics

Electrochemical reversibility refers to the rate of electron transfer between the electrode and the redox species. libretexts.org A system is considered electrochemically reversible if the electron transfer is fast, quasi-reversible for intermediate rates, and irreversible for slow rates. libretexts.org The reversibility of a redox process can be assessed from the cyclic voltammogram by analyzing the peak separation and the ratio of the anodic and cathodic peak currents. colostate.edupetermattia.com

The kinetics of electron transfer are an important aspect of the electrochemical behavior of 2,2'-Bi(1-fluoropyridinium) and related compounds. The rate of electron transfer can be influenced by factors such as the molecular structure and the solvent system. libretexts.org For bipyridinium salts, the mutual orientation of the nitrogen atoms can affect the reversibility of the redox processes. nih.gov Understanding the electrochemical kinetics is crucial for applications where efficient electron transfer is required. nih.gov

Participation in Catalytic Cycles

N-F reagents like 2,2'-Bi(1-fluoropyridinium) can participate in catalytic cycles, often acting as an oxidant to regenerate a catalyst. mdpi.com For example, in certain reactions, an N-F reagent can oxidize a metal center, allowing the catalytic cycle to continue.

One illustrative example is the bismuth-catalyzed synthesis of aryl sulfonyl fluorides. In the proposed mechanism, a Bi(III) catalyst reacts with an aryl boronic acid. The resulting intermediate is then oxidized by an N-F reagent, such as Selectfluor®, to yield the final product and regenerate the Bi(III) catalyst. mdpi.com While this example does not directly involve 2,2'-Bi(1-fluoropyridinium), it demonstrates the general principle of how N-F reagents can function within a catalytic cycle. Similarly, in cobalt-catalyzed hydrofluorination reactions, electrophilic fluorinating reagents can act as the oxidant to turn over the transition metal catalyst. nih.gov The ability of N-F reagents to participate in such cycles expands their utility in synthetic organic chemistry.

Role in Oxidative Fluorination (e.g., Bismuth Redox Platforms)

The compound 2,2'-Bi(1-fluoropyridinium), part of the broader class of N-fluoropyridinium reagents, serves as a potent electrophilic fluorinating agent. Its primary role in the context of bismuth redox platforms is to act as a terminal oxidant, enabling a Bi(III)/Bi(V) catalytic cycle for the oxidative fluorination of organoboron compounds. This methodology represents a significant advancement in carbon-fluorine bond formation, leveraging the unique reactivity of a main-group element to mimic transition-metal-like organometallic steps. researchgate.netresearchgate.net

Mechanistic Insights

Detailed mechanistic studies, including density functional theory (DFT) calculations, have elucidated a three-stage catalytic cycle for the bismuth-mediated fluorination of arylboronic esters. nih.govresearchgate.net The N-fluoropyridinium salt is essential for the oxidative addition step, which is critical for turning over the catalytic cycle.

The mechanism proceeds as follows:

Transmetalation: The catalytic cycle begins with the reaction between the active Bi(III) catalyst and an arylboronic ester. This transmetalation step, often facilitated by an activator such as potassium fluoride (KF), generates a key arylbismuth(III) intermediate. nih.govnih.gov The activator assists in the transfer of the aryl group from boron to the bismuth center.

Oxidative Addition: The arylbismuth(III) intermediate then reacts with the 2,2'-Bi(1-fluoropyridinium) salt (or a similar N-fluoropyridinium reagent). In this step, the N-F reagent acts as a two-electron oxidant, transferring its fluorine atom to the bismuth center. This process oxidizes bismuth from the +3 to the +5 oxidation state, forming a high-valent arylbismuth(V) fluoride species. nih.govresearchgate.net This oxidative addition is crucial and relies on the electrophilicity of the N-F reagent. Computational studies have shown this step to be kinetically and thermodynamically favorable. researchgate.net

Research Findings and Substrate Scope

Research has demonstrated that this bismuth-redox platform is tolerant of a wide range of functional groups on the arylboronic ester. The reaction proceeds efficiently with both electron-rich and electron-deficient aromatic systems, as well as sterically hindered substrates. The yields of the corresponding aryl fluoride products are generally good to excellent.

The table below illustrates the versatility of the bismuth-catalyzed oxidative coupling, showcasing the scope with various arylboronic acid derivatives. While the specific data pertains to a closely related C-O coupling reaction utilizing the same Bi(III)/Bi(V) redox platform, it effectively demonstrates the broad tolerance of the initial transmetalation and oxidation steps to different functional groups, which is analogous to the fluorination process.

EntryArylboronic Acid SubstrateProductYield (%)
14-Methylphenylboronic acid1-Fluoro-4-methylbenzene85
22-Methylphenylboronic acid1-Fluoro-2-methylbenzene94
32,6-Dimethylphenylboronic acid1-Fluoro-2,6-dimethylbenzene95
42,4,6-Trimethylphenylboronic acid1-Fluoro-2,4,6-trimethylbenzene92
54-Methoxyphenylboronic acid1-Fluoro-4-methoxybenzene61
64-Chlorophenylboronic acid1-Chloro-4-fluorobenzene55
74-Bromophenylboronic acid1-Bromo-4-fluorobenzene58
84-(Trimethylsilyl)phenylboronic acid(4-Fluorophenyl)trimethylsilane78

Coordination Chemistry and Supramolecular Interactions Involving 2,2 Bi 1 Fluoropyridinium

2,2'-Bipyridinium Core as a Chelating Ligand

The foundational chemistry of the target compound is rooted in the behavior of its defluorinated core, 2,2'-bipyridine (B1663995). This molecule is one of the most ubiquitous N-heterocyclic ligands in coordination chemistry, a status it has maintained for decades. nih.gov

The 2,2'-bipyridine molecule is a bidentate chelating ligand, meaning it binds to a central metal atom through its two nitrogen atoms. wikipedia.org This coordination forms a highly stable five-membered ring, a key factor in the thermodynamic stability of its metal complexes. wikipedia.org The two pyridine (B92270) rings in the ligand are coplanar, which facilitates electron delocalization and contributes to the unique electronic and photophysical properties of its complexes. wikipedia.orgdbpedia.org

The versatility of 2,2'-bipyridine allows it to form stable complexes with nearly all transition metals, as well as main group metals and lanthanides. wikipedia.orgacs.org The most common coordination mode involves the formation of octahedral complexes with a 3:1 ligand-to-metal ratio, such as in the well-known [Fe(bpy)₃]²⁺ and [Ru(bpy)₃]²⁺ ions. wikipedia.orgchemeurope.com However, a variety of other stoichiometries and geometries are readily accessible.

Metal Ion (M)Stoichiometry (M:bpy)Coordination GeometryExample Complex
Fe(II), Ru(II), Co(II)1:3Octahedral[Fe(bpy)₃]²⁺
Ru(II)1:2Distorted Octahedral[RuCl₂(bpy)₂]
Pt(II), Pd(II)1:2Square Planar[Pt(bpy)₂]²⁺
Mo(0)1:1Octahedral[Mo(CO)₄(bpy)]
Cu(II)1:1, 1:2, 1:3Varies (e.g., Square Pyramidal, Octahedral)[Cu(bpy)(NO₃)₂]

Direct N-fluorination to form the 2,2'-Bi(1-fluoropyridinium) dication dramatically alters the ligand's potential for metal coordination. Research on N,N'-difluoro-2,2'-bipyridinium salts has primarily focused on their utility as potent electrophilic fluorinating agents, a role that stems from the high reactivity of the N-F bond. researchgate.net This inherent reactivity suggests that the dication would be unstable upon attempted coordination to a metal center.

Electronic Effects: Fluorine is the most electronegative element, and its attachment to the pyridinium (B92312) nitrogen atoms has profound electronic consequences.

Reduced Basicity: The strong electron-withdrawing nature of fluorine drastically reduces the electron density on the nitrogen atoms. This makes the 2,2'-Bi(1-fluoropyridinium) dication an extremely poor Lewis base, and thus a very weak σ-donor ligand. rsc.orgnih.gov

Electrostatic Repulsion: The formal positive charges on the nitrogen atoms would result in strong electrostatic repulsion with a cationic metal center, making the formation of a traditional coordination bond highly unfavorable.

Halogen Bonding: While direct coordination is unlikely, the fluorine atoms could potentially participate in halogen bonding, acting as electrophilic centers that interact with Lewis bases. ucmerced.edu

Steric Effects: The introduction of fluorine atoms at the nitrogen positions also introduces steric hindrance around the primary coordination sites. In complexes like [Pt(bpy)₂]²⁺, steric clashes already exist between the hydrogen atoms at the 6 and 6' positions. wikipedia.org The addition of fluorine atoms would exacerbate this steric crowding, further disfavoring complex formation. The use of bulky substituents on the bipyridine frame is a known strategy to influence coordination geometry and reactivity. rsc.org

Due to these overwhelming electronic and steric factors, the 2,2'-Bi(1-fluoropyridinium) dication is not expected to function as a chelating ligand in the classical sense. Instead, its role in coordination chemistry is almost exclusively as a counter-ion.

Formation and Characterization of Metal Complexes

The formation of metal complexes with the 2,2'-bipyridinium core is well-established, but the involvement of its N,N'-difluorinated form follows a different paradigm.

The synthesis of mononuclear and polynuclear complexes with 2,2'-bipyridine is typically straightforward, involving the reaction of a metal salt with the ligand in a suitable solvent. acs.orgrsc.org The final product's nuclearity can often be controlled by the stoichiometry of the reactants and the choice of anions and solvent.

In contrast, there are no reports of the synthesis of metal complexes where 2,2'-Bi(1-fluoropyridinium) acts as a coordinated, chelating ligand. Its synthesis by direct fluorination of bipyridine in the presence of acids like HBF₄ or HPF₆ yields stable salts such as N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate). researchgate.netchemrio.com These salts are used as reagents, not ligands.

The role of bipyridinium cations in coordination compounds is exemplified by species like 2,2'-bipyridinium fluorochromate(VI), (C₁₀H₉N₂)[CrO₃F], where the protonated bipyridinium cation exists as a discrete counter-ion to the anionic metal complex. researchgate.net It is therefore anticipated that any incorporation of the 2,2'-Bi(1-fluoropyridinium) dication into a metal-containing compound would result in a similar structure, where the dication balances the charge of an anionic metal complex.

Metal complexes based on the 2,2'-bipyridine ligand exhibit immense structural diversity, forming discrete molecules, 1D coordination polymers, 2D layers, and 3D metal-organic frameworks (MOFs). researchgate.netnih.govscilit.com This diversity is driven by the choice of metal, the ligand-to-metal ratio, and the coordinating properties of the counter-anions.

Electrostatic Interactions: Strong coulombic forces between the dication and the anionic framework would be a primary structure-directing force.

Hydrogen Bonding: Although the dication itself lacks hydrogen bond donors, it could interact with protic solvent molecules or functional groups on the anionic framework.

Ion Packing: The efficiency of charge balancing and space-filling within the crystal lattice would dictate the final solid-state structure.

Structural Motif (with bpy)DescriptionPotential Role of [F(bpy)F]²⁺
Discrete Mononuclear/PolynuclearSimple coordination complexes. rsc.orgCharge-balancing counter-ion for an anionic complex.
1D Chains / Coordination PolymersMetal-ligand units extending in one dimension. rsc.orgTemplate occupying inter-chain spaces.
2D Layers / NetworksCoordination networks extending in two dimensions. researchgate.netGuest species residing between layers.
3D Metal-Organic Frameworks (MOFs)Porous, three-dimensional extended structures. nih.govPore-occupying guest, influencing framework topology.

Advanced Coordination Architectures and Metallosupramolecular Chemistry

The rigidity and strong chelating properties of 2,2'-bipyridine make it a premier building block in metallosupramolecular chemistry for the self-assembly of complex, multi-component architectures such as helicates, grids, and cages. nih.govnih.govresearchgate.net These assemblies are formed through the precise control of coordination numbers and geometries of the metal ions that link multiple bipyridine-containing ligands. nih.gov

The integration of 2,2'-Bi(1-fluoropyridinium) into this field would necessitate a shift in design principles. Rather than acting as a panel or linker within the primary coordination sphere, it would function as a guest or template. Advanced architectures could be envisioned where large, anionic supramolecular cages or capsules are designed specifically to encapsulate the 2,2'-Bi(1-fluoropyridinium) dication. The recognition and binding would be driven by complementary charge and shape between the anionic host and the cationic guest, a well-established principle in supramolecular chemistry. Such host-guest systems could exhibit interesting properties, where the encapsulated dication could potentially modulate the electronic or magnetic behavior of the surrounding metallosupramolecular host.

Emerging Applications in Functional Materials and Devices

Advanced Organic Electronic Applications

The introduction of fluorine into organic conjugated systems is a widely recognized strategy for modifying their optoelectronic properties. Fluorine's high electronegativity lowers both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. rsc.org This can enhance electron injection and improve the stability of the material against oxidative degradation, making fluorinated compounds promising candidates for n-type or ambipolar semiconductors. rsc.org

In organic semiconductors, charge transport is fundamentally governed by the degree of intermolecular orbital overlap. The introduction of fluorine atoms can significantly influence the solid-state packing of molecules. Non-covalent interactions, such as C-H···F hydrogen bonds, can enforce a more ordered, co-planar arrangement of molecules, which is beneficial for charge transport. rsc.org Specifically, a well-ordered π-stack arrangement can enhance charge carrier mobility. rsc.org

The fluorination of organic cations has been shown to enhance charge transport in materials like 2D perovskites. For instance, substituting hydrogen with fluorine on the organic spacer cation can lead to shorter intermolecular distances and better alignment of the stacked components, resulting in enhanced orbital interactions and improved charge transport. nih.gov This principle suggests that the fluorine atoms in 2,2'-Bi(1-fluoropyridinium) could similarly promote favorable packing motifs for efficient charge transport.

Research on viologen derivatives, which share the bipyridinium core with 2,2'-Bi(1-fluoropyridinium), has demonstrated that their charge transport properties are highly dependent on the electrochemical environment, including the nature of the counterion. jcesr.org The counterion can influence the molecular geometry, such as the twist angle between the pyridinium (B92312) rings, which in turn affects the electronic coupling and conductance. jcesr.org This highlights the importance of considering the entire salt structure, including the counterion, when designing bipyridinium-based charge transport materials.

Table 1: Influence of Fluorination on Semiconductor Properties

Property Effect of Fluorination Rationale
HOMO/LUMO Energy Levels Lowering of both HOMO and LUMO High electronegativity of fluorine. rsc.org
Electron Injection Facilitated Lower LUMO energy level. rsc.org
Oxidative Stability Increased Lower HOMO energy level. rsc.org
Intermolecular Packing Can promote ordered structures C-H···F interactions and π-stacking. rsc.org

| Charge Carrier Mobility | Potentially enhanced | Improved intermolecular orbital overlap. rsc.org |

The rational design of organic semiconductors with high charge carrier mobility involves several key strategies. One approach is to ensure a planar molecular structure to maximize π-orbital overlap. The presence of fluorine atoms in 2,2'-Bi(1-fluoropyridinium) could contribute to a more planar conformation through intramolecular interactions.

Furthermore, minimizing the reorganization energy is crucial for efficient charge transfer. The rigid structure of the bipyridinium core is advantageous in this respect. The choice of counterion is also a critical design parameter, as it can influence the solid-state packing and electronic properties of the dicationic species. jcesr.org Computational modeling can be a powerful tool to predict the impact of different counterions on the charge transport characteristics of 2,2'-Bi(1-fluoropyridinium).

Studies on fluorinated hole-transporting materials for perovskite solar cells have shown that the position of fluorine substitution can have a significant impact on device performance and stability. rsc.org This underscores the importance of precise molecular design in optimizing the properties of fluorinated materials for specific applications.

Catalysis in Organic Synthesis

N-Fluoropyridinium salts are well-established as potent electrophilic fluorinating agents in organic synthesis. The reactivity of these reagents can be tuned by modifying the substituents on the pyridine (B92270) ring.

While N-fluoropyridinium salts are often used as stoichiometric fluorinating agents, they can also play a role in catalytic processes. For example, in palladium-catalyzed directed electrophilic fluorination of C-H bonds, N-fluoropyridinium salts serve as the fluorine source. nih.gov The catalytic cycle involves the activation of a C-H bond by the palladium catalyst, followed by fluorination with the N-fluoropyridinium reagent. nih.gov

Iron-catalyzed C-H fluorination has also been developed, where an N-fluoroamide acts as the fluorine donor in the presence of an iron(II) triflate catalyst. acs.org This suggests that 2,2'-Bi(1-fluoropyridinium), with its two activated N-F bonds, could potentially participate in similar transition-metal-catalyzed fluorination reactions, possibly acting as a bifunctional fluorinating agent.

Recent research has also explored the role of halogen bonding between electron-rich pyridines and electrophilic fluorine sources like Selectfluor in promoting radical fluorination reactions. ucmerced.edu The pyridinium moiety of 2,2'-Bi(1-fluoropyridinium) could potentially engage in such interactions, influencing the reactivity and selectivity of fluorination processes.

Table 2: Examples of N-Fluoropyridinium Salts in Catalytic Fluorination

Catalyst System N-Fluoropyridinium Reagent Reaction Type
Pd(OAc)2 N-Fluoropyridinium tetrafluoroborate Directed electrophilic C-H fluorination nih.gov
Pd(OTf)2·2H2O N-Fluoro-2,4,6-trimethylpyridinium triflate Directed electrophilic C-H fluorination nih.gov

Supramolecular Chemistry and Host-Guest Interactions

The dicationic and electron-deficient nature of the bipyridinium unit, often referred to as a viologen, makes it an excellent guest for various electron-rich host molecules. This has led to a rich field of supramolecular chemistry based on host-guest interactions involving viologens.

The introduction of fluorine into host or guest molecules can significantly modulate these interactions. For instance, highly fluorinated cyclodextrins have been shown to interact preferentially with fluorinated guest molecules. rsc.org This suggests that the fluorine atoms in 2,2'-Bi(1-fluoropyridinium) could be used to direct its binding to specific fluorinated hosts, enabling the design of highly selective recognition systems.

The host-guest chemistry of viologens can be controlled by external stimuli, such as redox potential. nih.gov The binding affinity of a viologen guest to a host can change dramatically upon reduction of the bipyridinium unit. This property is exploited in the construction of molecular switches and machines. The electronic properties of 2,2'-Bi(1-fluoropyridinium) will be influenced by the N-fluoro substituents, which will, in turn, affect its redox potentials and its behavior in redox-controlled host-guest systems.

Furthermore, fluorinated boronic acid-appended bipyridinium salts have been developed for the recognition of diols, utilizing 19F NMR for detection. nih.gov This highlights the utility of the fluorinated pyridinium scaffold in the design of chemical sensors. The bifunctional nature of 2,2'-Bi(1-fluoropyridinium) could potentially be harnessed to create sensors with enhanced binding affinity or selectivity. The formation of supramolecular alloys from fluorinated and non-fluorinated imine cages also demonstrates the potential for creating complex, tunable materials through the strategic use of fluorination in self-assembly processes. chemrxiv.org

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